molecular formula C19H24N2O3 B14139643 4-Cyano-4-(4-hydroxypiperidin-1-yl)cyclohexyl benzoate CAS No. 89296-21-9

4-Cyano-4-(4-hydroxypiperidin-1-yl)cyclohexyl benzoate

Cat. No.: B14139643
CAS No.: 89296-21-9
M. Wt: 328.4 g/mol
InChI Key: RTHXOYGPOCGSCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyano-4-(4-hydroxypiperidin-1-yl)cyclohexyl benzoate is a chemical compound with a complex structure that includes a cyano group, a hydroxypiperidine moiety, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyano-4-(4-hydroxypiperidin-1-yl)cyclohexyl benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines are treated with alkyl cyanoacetates under various reaction conditions . The reaction conditions can vary, including solvent-free methods, stirring at elevated temperatures, and the use of catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Cyano-4-(4-hydroxypiperidin-1-yl)cyclohexyl benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The cyano group can be reduced to primary amines.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst can be used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield cyclohexanone derivatives, while reduction of the cyano group can produce cyclohexylamine derivatives.

Scientific Research Applications

4-Cyano-4-(4-hydroxypiperidin-1-yl)cyclohexyl benzoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Cyano-4-(4-hydroxypiperidin-1-yl)cyclohexyl benzoate involves its interaction with specific molecular targets. The hydroxypiperidine moiety can interact with enzymes and receptors, modulating their activity. The cyano group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxypiperidine: A simpler compound with a hydroxyl group on the piperidine ring.

    4-Cyanocyclohexanol: Contains a cyano group and a hydroxyl group on a cyclohexane ring.

    Cyclohexyl benzoate: A benzoate ester of cyclohexanol.

Uniqueness

4-Cyano-4-(4-hydroxypiperidin-1-yl)cyclohexyl benzoate is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research applications, offering versatility in chemical synthesis and potential biological activity.

Properties

CAS No.

89296-21-9

Molecular Formula

C19H24N2O3

Molecular Weight

328.4 g/mol

IUPAC Name

[4-cyano-4-(4-hydroxypiperidin-1-yl)cyclohexyl] benzoate

InChI

InChI=1S/C19H24N2O3/c20-14-19(21-12-8-16(22)9-13-21)10-6-17(7-11-19)24-18(23)15-4-2-1-3-5-15/h1-5,16-17,22H,6-13H2

InChI Key

RTHXOYGPOCGSCV-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1OC(=O)C2=CC=CC=C2)(C#N)N3CCC(CC3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.